

# Samelisant Phase 2 Clinical Trial Data: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Samelisant |           |
| Cat. No.:            | B3321909   | Get Quote |

This guide provides a detailed analysis of the Phase 2 clinical trial data for **Samelisant** (SUVN-G3031), a novel histamine H3 receptor inverse agonist for the treatment of excessive daytime sleepiness (EDS) in patients with narcolepsy. The data is compared with other established treatments for narcolepsy, offering researchers, scientists, and drug development professionals a comprehensive overview of **Samelisant**'s performance.

## **Executive Summary**

The Phase 2 clinical trial (NCT04072380) was a double-blind, placebo-controlled, randomized study that evaluated the efficacy and safety of **Samelisant** in adults with narcolepsy, with or without cataplexy.[1][2] The study met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in EDS as measured by the Epworth Sleepiness Scale (ESS).[3] **Samelisant** was administered at doses of 2 mg and 4 mg once daily for 14 days. The trial also assessed several secondary endpoints, including the Maintenance of Wakefulness Test (MWT) and the Clinical Global Impression of Severity (CGI-S).

## **Comparative Efficacy Analysis**

The following tables summarize the quantitative data from the **Samelisant** Phase 2 trial and compare it with data from clinical trials of other narcolepsy treatments, including pitolisant, solriamfetol, modafinil, and armodafinil.

Table 1: Change from Baseline in Epworth Sleepiness Scale (ESS) Score



| Treatmen<br>t    | Study             | Dose                       | Mean<br>Change<br>from<br>Baseline<br>(Drug) | Mean<br>Change<br>from<br>Baseline<br>(Placebo) | Placebo-<br>Adjusted<br>Mean<br>Change | p-value  |
|------------------|-------------------|----------------------------|----------------------------------------------|-------------------------------------------------|----------------------------------------|----------|
| Samelisant       | NCT04072<br>380   | 2 mg & 4<br>mg<br>combined | -                                            | -                                               | -2.1                                   | <0.024   |
| Pitolisant       | HARMONY<br>1      | up to 35.6<br>mg           | -5.8                                         | -3.4                                            | -2.4                                   | 0.024    |
| Pitolisant       | HARMONY<br>CTP    | up to 35.6<br>mg           | -5.4                                         | -1.9                                            | -3.5                                   | 0.0001   |
| Solriamfeto<br>I | TONES 2           | 150 mg                     | -5.4                                         | -1.6                                            | -3.8                                   | <0.0001  |
| Solriamfeto<br>I | TONES 2           | 300 mg                     | -6.4                                         | -1.6                                            | -4.8                                   | <0.0001  |
| Modafinil        | Meta-<br>analysis | Various                    | -                                            | -                                               | -3.34                                  | <0.00001 |
| Armodafinil      | -                 | 150<br>mg/250 mg           | -                                            | -                                               | Significant improveme nt vs. placebo   | <0.01    |

Table 2: Change from Baseline in Maintenance of Wakefulness Test (MWT) Sleep Latency (minutes)



| Treatmen<br>t    | Study             | Dose    | Mean<br>Change<br>from<br>Baseline<br>(Drug) | Mean<br>Change<br>from<br>Baseline<br>(Placebo) | Placebo-<br>Adjusted<br>Mean<br>Change | p-value  |
|------------------|-------------------|---------|----------------------------------------------|-------------------------------------------------|----------------------------------------|----------|
| Samelisant       | NCT04072<br>380   | 2 mg    | -                                            | -                                               | Not<br>Statistically<br>Significant    | -        |
| Samelisant       | NCT04072<br>380   | 4 mg    | -                                            | -                                               | Not<br>Statistically<br>Significant    | -        |
| Solriamfeto      | TONES 2           | 150 mg  | 9.8                                          | 2.1                                             | 7.7                                    | <0.0001  |
| Solriamfeto<br>I | TONES 2           | 300 mg  | 12.3                                         | 2.1                                             | 10.2                                   | <0.0001  |
| Modafinil        | Meta-<br>analysis | Various | -                                            | -                                               | 3.56                                   | <0.00001 |
| Armodafinil      | -                 | 150 mg  | 1.3                                          | -1.9                                            | 3.2                                    | <0.01    |
| Armodafinil      | -                 | 250 mg  | 2.6                                          | -1.9                                            | 4.5                                    | <0.01    |

Table 3: Clinical Global Impression of Severity (CGI-S) and Change (CGI-C)



| Treatment   | Study       | Endpoint              | Result                                            | p-value |
|-------------|-------------|-----------------------|---------------------------------------------------|---------|
| Samelisant  | NCT04072380 | CGI-S                 | Statistically significant improvement vs. placebo | <0.01   |
| Samelisant  | NCT04072380 | CGI-C                 | Statistically significant improvement vs. placebo | <0.0001 |
| Armodafinil | -           | CGI-C (%<br>improved) | 71% (drug) vs.<br>33% (placebo)                   | <0.0001 |

# Experimental Protocols Samelisant Phase 2 Trial (NCT04072380) Methodology

The study was a multicenter, double-blind, placebo-controlled, parallel-group trial. A total of 190 adult patients (aged 18-65) with a diagnosis of narcolepsy (with or without cataplexy) according to the International Classification of Sleep Disorders (ICSD-3) criteria were randomized in a 1:1:1 ratio to receive either **Samelisant** 2 mg, **Samelisant** 4 mg, or placebo once daily for 14 days. To be included, patients had to have an ESS score of ≥12 and a mean MWT sleep latency of <12 minutes at baseline.

#### Primary and Secondary Endpoints:

- Primary Endpoint: Change from baseline to Day 14 in the Epworth Sleepiness Scale (ESS) total score.
- Secondary Endpoints: Change from baseline to Day 14 in the Maintenance of Wakefulness
  Test (MWT) and Clinical Global Impression of Severity (CGI-S) scores. Exploratory endpoints
  included the Patient Global Impression of Change (PGI-C) and Clinical Global Impression of
  Change (CGI-C).

## Assessment Methodologies



- Epworth Sleepiness Scale (ESS): A self-administered questionnaire where patients rate their likelihood of dozing off in eight different situations on a scale of 0 to 3. The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.
- Maintenance of Wakefulness Test (MWT): An objective measure of the ability to stay awake.
   Patients are instructed to try to remain awake during a series of trials in a quiet, dimly lit room. The time until sleep onset is recorded.
- Clinical Global Impression (CGI) Scale: A clinician-rated assessment of the patient's overall severity of illness (CGI-S) and the change in their condition from baseline (CGI-C). It is rated on a 7-point scale.

# Safety and Tolerability

In the Phase 2 trial, **Samelisant** was generally safe and well-tolerated. The most frequently reported adverse events (≥5% in any treatment group) were insomnia, abnormal dreams, nausea, and hot flush.

# Signaling Pathways and Experimental Workflows Samelisant Mechanism of Action

**Samelisant** is a potent and selective histamine H3 receptor inverse agonist. The histamine H3 receptor is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons in the brain. By acting as an inverse agonist, **Samelisant** blocks the constitutive activity of the H3 receptor, leading to increased synthesis and release of histamine. This, in turn, promotes wakefulness. The diagram below illustrates this signaling pathway.





Click to download full resolution via product page

Samelisant's Mechanism of Action



**Samelisant Phase 2 Clinical Trial Workflow** 

The workflow of the **Samelisant** Phase 2 clinical trial (NCT04072380) is depicted in the diagram below, from patient screening to the final analysis.





Click to download full resolution via product page

#### Samelisant Phase 2 Trial Workflow



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Samelisant (SUVN-G3031), a histamine 3 receptor inverse agonist: Results from the phase 2 double-blind randomized placebo-controlled study for the treatment of excessive daytime sleepiness in adult patients with narcolepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. angelone.in [angelone.in]
- 3. Suven Life Sciences to Present Phase-2 Positive Results on Samelisant (SUVN-G3031) at American Academy of Neurology 2024 Annual Meeting, Denver, USA | MarketScreener [marketscreener.com]
- To cite this document: BenchChem. [Samelisant Phase 2 Clinical Trial Data: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321909#analysis-of-samelisant-phase-2-clinical-trial-data]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com